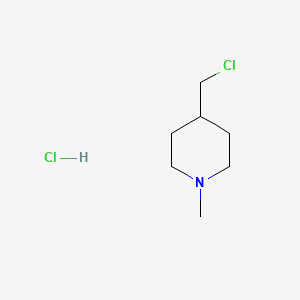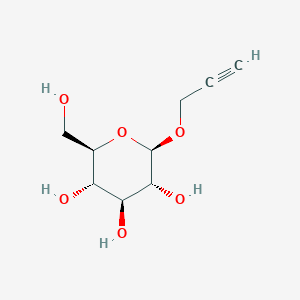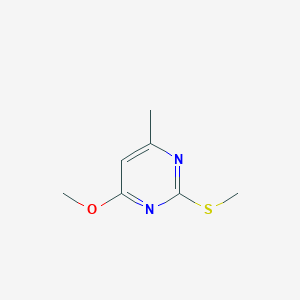
4-Methoxy-6-methyl-2-(methylthio)pyrimidine
Descripción general
Descripción
4-Methoxy-6-methyl-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C7H10N2OS. It is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science . This compound is characterized by a pyrimidine ring substituted with methoxy, methyl, and methylthio groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with methanol under basic conditions to introduce the methoxy group . The reaction is usually carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Reduction: The pyrimidine ring can be reduced at various positions under suitable conditions.
Substitution: The methylthio group can be displaced by nucleophiles such as hydroxide ions or primary amines.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, peracids
Reducing Agents: Hydrogen gas, metal hydrides
Nucleophiles: Hydroxide ions, primary amines
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced pyrimidine derivatives
Substitution Products: Hydroxylated or aminated pyrimidines
Aplicaciones Científicas De Investigación
4-Methoxy-6-methyl-2-(methylthio)pyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
4-Methoxy-6-methyl-2-(methylthio)pyrimidine can be compared with other pyrimidine derivatives:
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: Similar structure but with a chloro group instead of a methyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the methoxy group and has two chloro groups.
2-(Methylthio)pyrimidine: Simplified structure with only the methylthio group.
These compounds share similar chemical properties but differ in their reactivity and applications. The presence of different substituents can significantly influence their biological activities and industrial uses.
Propiedades
IUPAC Name |
4-methoxy-6-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWYHTWXORCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603121 | |
| Record name | 4-Methoxy-6-methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55749-33-2 | |
| Record name | 4-Methoxy-6-methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






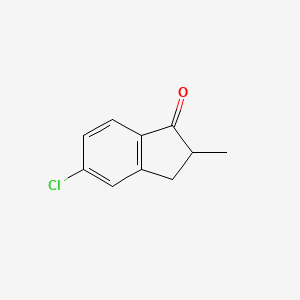
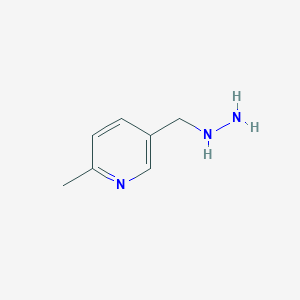

![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)
